molecular formula C10H11Cl2NO B14061966 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14061966
M. Wt: 232.10 g/mol
InChI Key: KQBCNVKTNOCRTG-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is a chlorinated aromatic ketone derivative characterized by a unique structural combination of an amino group, a chloromethyl substituent on the phenyl ring, and a 2-chloropropanone moiety. This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

KQBCNVKTNOCRTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of 1-(4-Amino-3-methylphenyl)propan-1-one, followed by further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest structural analogs differ in substituent groups on the phenyl ring or the ketone moiety. Key examples include:

Compound Name Substituents Molecular Formula Key Structural Features Reference
1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one 4-Amino, 3-(chloromethyl)phenyl; 2-chloropropanone C₁₀H₁₀Cl₂N₀ Amino and chloromethyl groups enhance polarity N/A
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-(Chloromethyl)phenyl; dimethyl(oxo)-λ⁶-sulfanylidene C₁₁H₁₂ClO₂S Sulfur-containing group increases electrophilicity
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)urea derivatives (8a–c) 4-(Chloromethyl)thiazol; substituted aryl urea Varies Thiazole ring introduces heterocyclic reactivity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Chlorophenyl; cyclopropyl group C₁₂H₁₃ClO Cyclopropyl group enhances steric hindrance

Key Observations :

  • The amino group in the target compound may improve solubility in polar solvents compared to non-amino analogs like 1f .

Key Observations :

  • Urea derivatives (8a–c ) show moderate yields (50–58%), likely due to steric challenges in forming urea linkages .
  • Solvent-free conditions (e.g., for cyclopropyl analogs) reduce environmental impact but may require higher temperatures .
  • Claisen-Schmidt condensations (e.g., for enone derivatives) achieve higher yields under mild conditions, suggesting adaptability for the target compound’s synthesis .
Physicochemical Properties

Physical properties are influenced by substituent electronegativity and molecular symmetry:

Compound Name Melting Point (°C) Solubility Trends Stability Notes Reference
1f (dimethyl(oxo)-λ⁶-sulfanylidene derivative) 137.3–138.5 Moderate in DMSO, chloroform Stable under inert atmosphere
3-(4-Methoxyphenyl)-1-phenylpropan-1-one (4b) Not reported High in acetone, ethyl acetate Sensitive to oxidation
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one 120–150 Low in water; high in DMF Photostable under UV light

Key Observations :

  • The target compound’s amino and chloromethyl groups may lower its melting point compared to 1f, which lacks amino functionality .
  • Hydroxyphenyl enones exhibit poor aqueous solubility, suggesting the target compound may require formulation enhancements for biomedical use .
Analytical Characterization

Spectroscopic and crystallographic data highlight structural differences:

Compound Name Analytical Methods Key Data Reference
1f ¹H/¹³C NMR, DFT calculations δ 7.85 (d, Ar-H), δ 3.92 (s, CH₂Cl)
Urea derivatives (8a–c) ESI-MS, elemental analysis m/z 362.1 [M+H]⁺ (8a); C% 67.96 (found) vs. 68.12 (calc)
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one X-ray crystallography R factor = 0.038; planar hydrazine backbone

Key Observations :

  • NMR signals for chloromethyl groups (e.g., δ ~3.9–4.0 ppm) are consistent across analogs .
  • X-ray data for hydrazinylidene derivatives confirm planar geometries, suggesting similar rigidity in the target compound’s ketone moiety .

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by an amino group, a chloromethyl group, and a chloropropanone moiety, which contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with active sites on proteins or enzymes, while the chloromethyl group can engage in covalent bonding with nucleophilic sites, potentially modulating the activity of these biomolecules. This dual mechanism may lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the amino group enhances its ability to form hydrogen bonds with bacterial cell wall components, disrupting their integrity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it may act as an enzyme inhibitor by covalently modifying target proteins, leading to altered signaling pathways that result in reduced tumor growth. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, warranting further investigation into its therapeutic potential.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These results indicate that the compound has promising potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Study 2: Anticancer Activity

A separate investigation evaluated the anticancer effects of this compound on HeLa cells (cervical cancer). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1070
2540

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Chloromethyl Intermediate : Reacting an appropriate phenol derivative with chloromethyl methyl ether under acidic conditions.
  • Formation of the Amino Group : Subsequent amination using ammonia or primary amines.
  • Chloropropanone Formation : Finally, introducing the chloropropanone moiety through acylation reactions.

In industrial applications, continuous flow reactors may be utilized to optimize yield and control reaction conditions effectively .

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